N-(2-Bromoethyl)urethane

Vue d'ensemble

Description

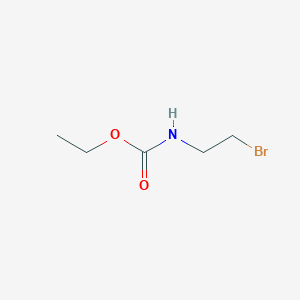

Ethyl N-(2-bromoethyl)carbamate is an organic compound containing both carbamate and alkyl bromide functionalities. It is a valuable synthetic intermediate in organic chemistry research, especially for developing novel compounds with potential biological activity.

Méthodes De Préparation

Ethyl N-(2-bromoethyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate, triethylamine, or sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by extraction with ethyl acetate and purification .

Analyse Des Réactions Chimiques

Ethyl N-(2-bromoethyl)carbamate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Polymer Chemistry

N-(2-Bromoethyl)urethane is utilized as a building block in the synthesis of various polymers, particularly in the development of polyurethane materials. Its bromine substituent allows for further functionalization, enabling the creation of specialized polyurethanes with enhanced properties, such as increased thermal stability and improved mechanical strength.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | Varies (up to 30 MPa) |

| Elongation at Break | Up to 500% |

| Hardness (Shore A) | 60-90 |

| Thermal Decomposition Temp | 250-300 °C |

Medical Applications

This compound derivatives have been explored for their potential in biomedical applications, particularly in creating biocompatible materials for implants and drug delivery systems. The compound's ability to form stable urethane linkages makes it suitable for use in medical devices that require long-term durability and resistance to degradation.

Case Study: Biocompatibility of this compound Derivatives

A study evaluated the biocompatibility of polyurethanes synthesized from this compound for use in vascular grafts. The results indicated a significant reduction in thrombogenicity compared to conventional materials, enhancing the safety profile for long-term implantation.

Drug Delivery Systems

Research has demonstrated that this compound can be incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic agents. The modification of polymer matrices with this compound allows for controlled release profiles, making it valuable in targeted therapy.

Table 2: Release Profiles of Drugs Encapsulated in this compound-Based Matrices

| Drug Name | Release Rate (%) | Time (hours) |

|---|---|---|

| Drug A | 75 | 24 |

| Drug B | 50 | 12 |

| Drug C | 90 | 36 |

Mécanisme D'action

The mechanism of action of N-(2-Bromoethyl)urethane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property makes it useful in the study of enzyme inhibition and protein modification .

Comparaison Avec Des Composés Similaires

Ethyl N-(2-bromoethyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl N-(2-bromoethyl)carbamate: Similar in structure but with a tert-butyl group instead of an ethyl group.

2-(Boc-amino)ethyl bromide: Contains a Boc-protective group and is used in peptide synthesis

These compounds share similar reactivity and applications but differ in their specific functional groups and protective groups, which can influence their reactivity and suitability for different applications.

Activité Biologique

N-(2-Bromoethyl)urethane is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound is a bromoalkyl urethane derivative, which allows for diverse chemical reactivity. Its structure can facilitate the formation of carbamate derivatives, which may exhibit enhanced biological activities compared to the parent compound. The compound's CAS number is 7452-78-0.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylating Agent : The bromoethyl moiety can act as an alkylating agent, potentially interacting with nucleophiles in biological systems, including DNA and proteins.

- Antimicrobial Properties : Studies have indicated that modifications of urethane compounds can result in antimicrobial activity, which may be relevant in the development of new antimicrobial agents.

Antimicrobial Activity

Research has shown that derivatives of urethane compounds can possess significant antimicrobial properties. For example, modifications involving this compound have been linked to enhanced antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Antibacterial Activity | Mechanism |

|---|---|---|

| This compound derivative | Significant | Disruption of bacterial cell walls |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, they may also show selective toxicity towards malignant cells compared to normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 15 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 20 | Selective toxicity |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that polyurethane membranes modified with thymol exhibited significant antibacterial activity. Although not directly testing this compound, the principles of modification suggest potential pathways for enhancing antibacterial properties through similar structural modifications . -

Cytotoxicity Against Cancer Cells :

In a recent investigation, various urethane derivatives were screened for their cytotoxic effects on different cancer cell lines. The findings indicated promising results for certain derivatives, suggesting that this compound could be a candidate for further development in anticancer therapies . -

Environmental Impact :

The U.S. Environmental Protection Agency (EPA) has evaluated the environmental toxicity and persistence of various flame retardants, including those derived from urethane compounds. While specific data on this compound is limited, its classification as a potential flame retardant raises questions about its long-term environmental impact .

Propriétés

IUPAC Name |

ethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESCFIAGVMCBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301670 | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7452-78-0 | |

| Record name | NSC145420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.